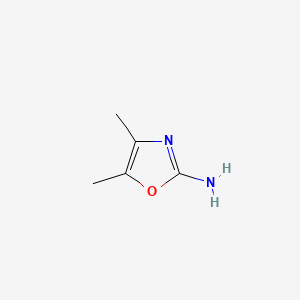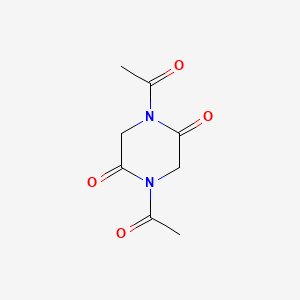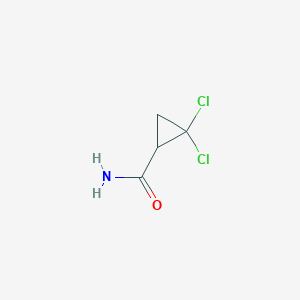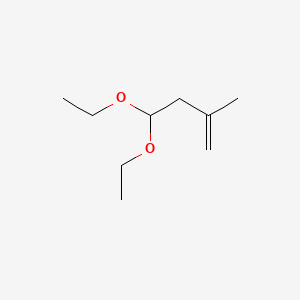
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline
Vue d'ensemble
Description
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of the tetrahydro-beta-carboline family, a group of compounds that are of interest due to their presence in various natural products and pharmaceuticals. The structure of these compounds is characterized by a fused pyridine and indole ring system, which is a common scaffold in many alkaloids with significant biological activity.
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-beta-carboline derivatives, which would include the ethyl-substituted variant, can be achieved through a facile one-pot domino process. This process involves a copper-catalyzed three-component coupling-cyclization of an appropriate ethynylaniline, aldehyde, and a secondary amine. Following the initial indole formation, the reaction mixture is treated with either t-BuOK/hexane or MsOH to afford the desired tetrahydro-beta-carboline derivatives in moderate to good yields .
Molecular Structure Analysis
Chemical Reactions Analysis
The reactivity of 1-substituted tetrahydro-beta-carbolines, which would include the ethyl variant, with activated alkynes has been explored. The reaction with dimethyl acetylenedicarboxylate in methanol leads to the opening of the tetrahydropyridine fragment, resulting in the formation of 2-methoxyalkylindoles. When reacted with ethyl propiolate in ethanol or tosylacetylene in methanol, mixtures of azocino[5,4-b]indoles and 2-alkoxyindoles are produced. Additionally, the reaction with ethyl propiolate in acetonitrile yields azocinoindoles .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
-
Pharmacology
- Summary of the application : 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Tryptoline, is a natural organic derivative of beta-carboline. It is an alkaloid chemically related to tryptamines . Derivatives of tryptoline have a variety of pharmacological properties and are known collectively as tryptolines .
- Methods of application or experimental procedures : Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A). They are also potent reuptake inhibitors of serotonin and epinephrine, with a significantly greater selectivity for serotonin .
- Results or outcomes obtained : 5-Hydroxytryptoline and 5-methoxytryptoline (pinoline) are the most active monoamine oxidase inhibitors (MAOIs) with IC50s of 0.5 μM and 1.5 μM respectively .
-
Synthesis of Molecules for Biological Studies
- Summary of the application : 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is used as a reactant in the synthesis of molecules for biological studies .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or outcomes obtained : The outcomes of these studies include the evaluation of cytotoxicity and insecticidal activities of harmine derivatives, the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .
-
Serotonin Reuptake Inhibitor
- Summary of the application : 1,2,3,4-Tetrahydro-β-carboline is a serotonin reuptake inhibitor .
- Methods of application or experimental procedures : In vivo, 1,2,3,4-tetrahydro-β-carboline reduces serotonin levels in rat forebrain .
- Results or outcomes obtained : The IC50 value is 7.4 µM in rat brain homogenates .
-
Synthesis of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Summary of the application : 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a derivative of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or outcomes obtained : The outcomes of these studies include the evaluation of cytotoxicity and insecticidal activities of harmine derivatives, the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .
-
Synthesis of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Summary of the application : 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a derivative of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or outcomes obtained : The outcomes of these studies include the evaluation of cytotoxicity and insecticidal activities of harmine derivatives, the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .
-
Synthesis of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid
- Summary of the application : 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is another derivative of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or outcomes obtained : The outcomes of these studies include the evaluation of cytotoxicity and insecticidal activities of harmine derivatives, the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPPZKPWCBEAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344688 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
CAS RN |
6678-86-0 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)






![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)
